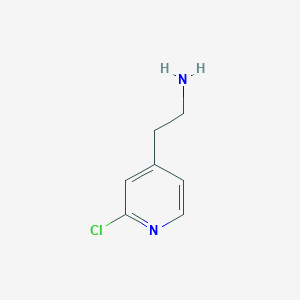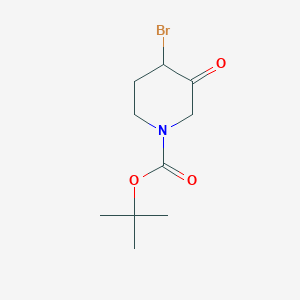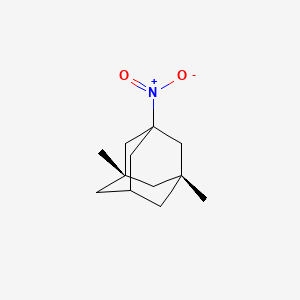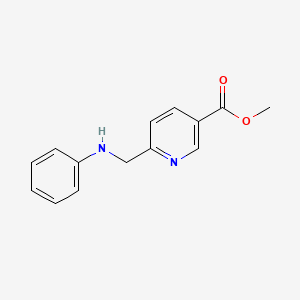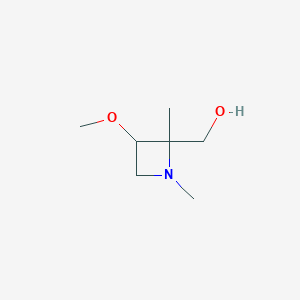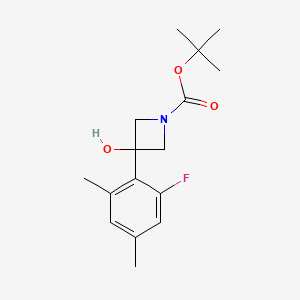
tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate: is an organic compound with a complex structure that includes a tert-butyl group, a fluoro-dimethylphenyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluoro-dimethylphenyl group. Common synthetic routes may involve the use of reagents such as tert-butyl bromoacetate, 2-fluoro-4,6-dimethylphenylboronic acid, and various catalysts to facilitate the reactions. Reaction conditions often include controlled temperatures, specific solvents, and purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the azetidine ring or other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical activities.
Medicine: In medicine, this compound may be explored for its potential therapeutic applications. Researchers may investigate its efficacy as a drug candidate for treating various diseases, including its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential for modification through various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic regulation, or other biochemical pathways.
Comparison with Similar Compounds
- tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-(2-chloro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-(2-bromo-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
Comparison: Compared to similar compounds, this compound is unique due to the presence of the fluoro group, which can influence its reactivity, stability, and interactions with other molecules. The fluoro group may enhance the compound’s ability to participate in specific chemical reactions or bind to biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H22FNO3 |
|---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO3/c1-10-6-11(2)13(12(17)7-10)16(20)8-18(9-16)14(19)21-15(3,4)5/h6-7,20H,8-9H2,1-5H3 |
InChI Key |
HZQMPSRVMNHPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C2(CN(C2)C(=O)OC(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


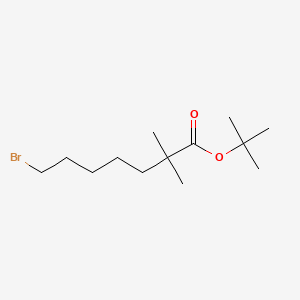
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)
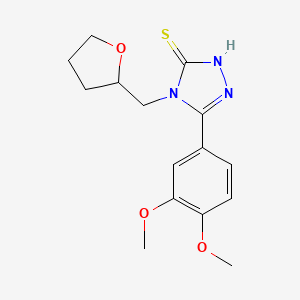
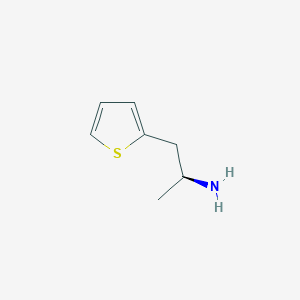
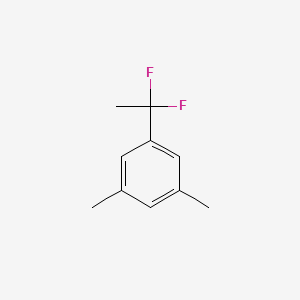
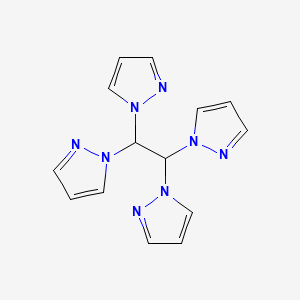

![1-[3-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B11762712.png)
